

# Spectroscopic characterization of trimethylammonium bromide (NMR, IR, UV-Vis)

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## Compound of Interest

Compound Name: Trimethylammonium bromide

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## An In-depth Spectroscopic Guide to Trimethylammonium Bromide

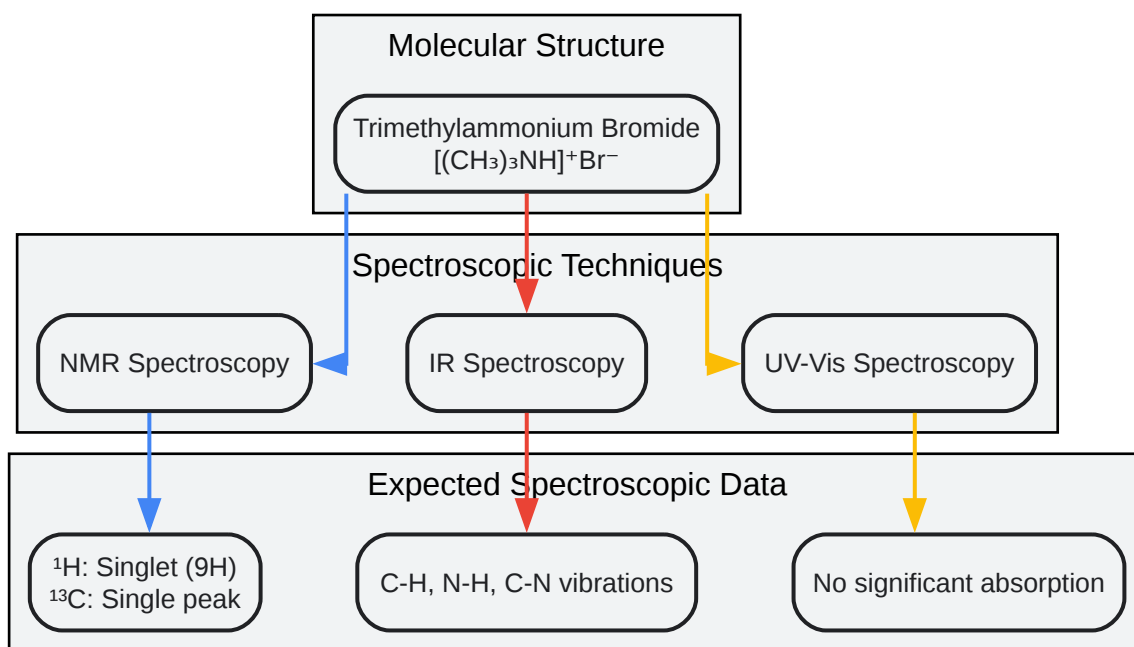
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **trimethylammonium bromide**, a quaternary ammonium salt with applications in various scientific and pharmaceutical fields. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for acquiring such data.

## Molecular Structure and Spectroscopic Overview

**Trimethylammonium bromide** is a simple quaternary ammonium salt. Its structure consists of a central nitrogen atom bonded to three methyl groups and one hydrogen atom, with a bromide anion providing the counter-ion. This structure dictates its spectroscopic properties. Due to the high symmetry of the trimethylammonium cation, its NMR spectra are expected to be relatively simple. The vibrational modes observed in IR spectroscopy will be characteristic of the C-H, N-H, and C-N bonds within the cation. The compound is not expected to show significant absorption in the UV-Visible region due to the absence of a chromophore.

The logical relationship between the molecular structure and its expected spectroscopic signals is outlined in the following diagram.



Relationship between Structure and Spectroscopy

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Caption: Logical flow from molecular structure to expected spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **trimethylammonium bromide** in solution. Due to the equivalence of the three methyl groups, the spectra are expected to be simple. Data for the closely related tetramethylammonium bromide is often used as a reference.<sup>[1]</sup>

## Quantitative NMR Data

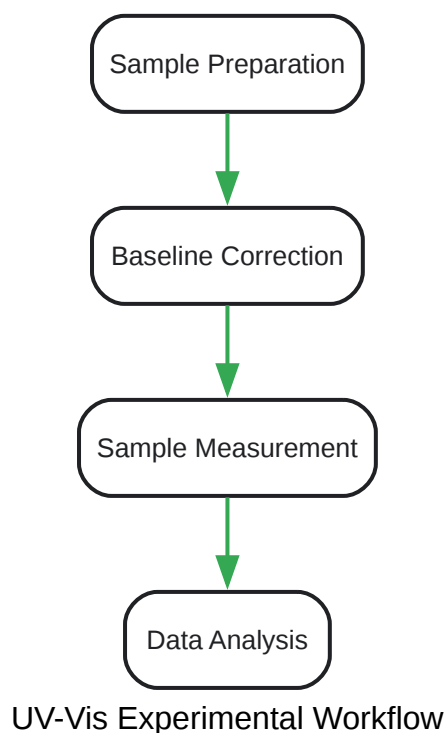
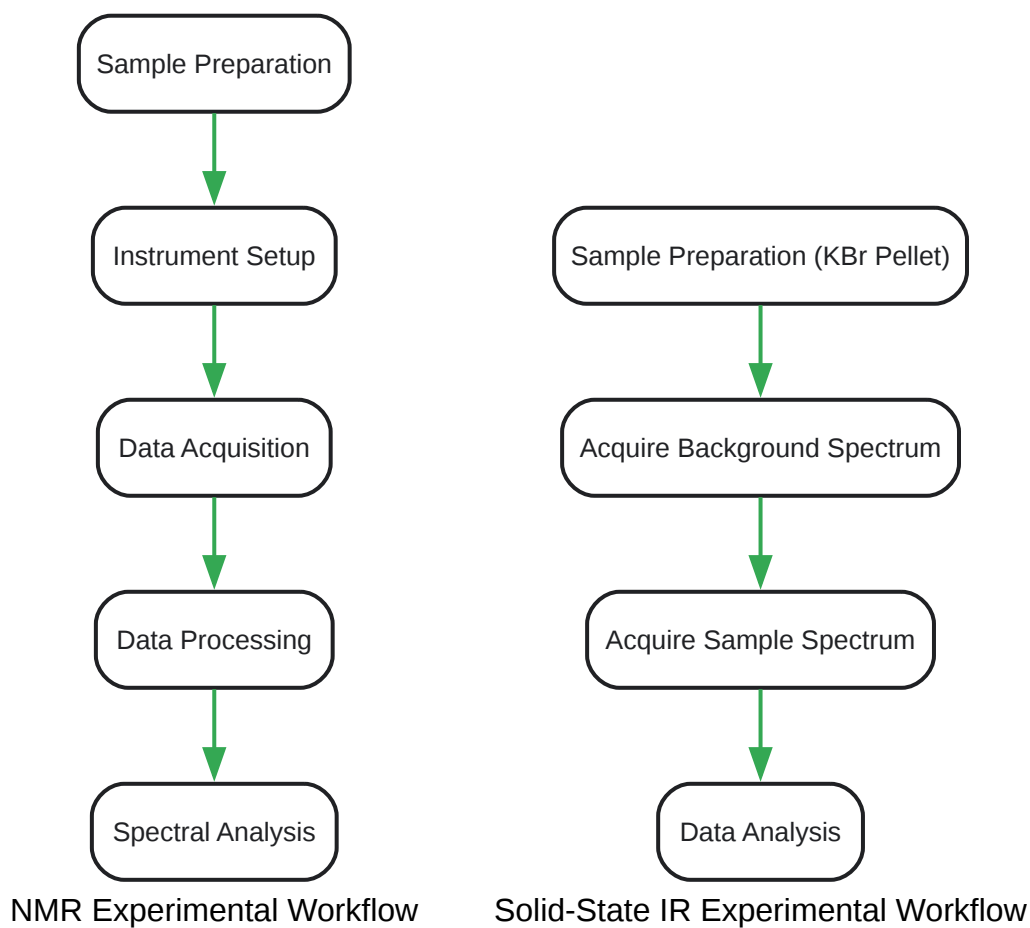
The following table summarizes the expected chemical shifts for **trimethylammonium bromide**.

Nucleus	Chemical Shift ( $\delta$ ) in D <sub>2</sub> O (ppm)	Multiplicity	Integration	Assignment
<sup>1</sup> H	~3.1	Singlet	9H	-CH <sub>3</sub>
<sup>13</sup> C	~55	Singlet	-	-CH <sub>3</sub>

Note: The chemical shifts are estimates based on the data for tetramethylammonium bromide and related compounds and may vary depending on the solvent and concentration.

## Experimental Protocol for NMR Spectroscopy

A standard workflow for acquiring NMR spectra is depicted below.



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## References

- 1. Tetramethylammonium bromide | C<sub>4</sub>H<sub>12</sub>N.Br | CID 66137 - PubChem [pubchem.ncbi.nlm.nih.gov]
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